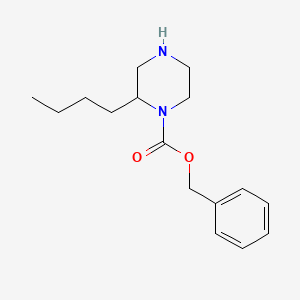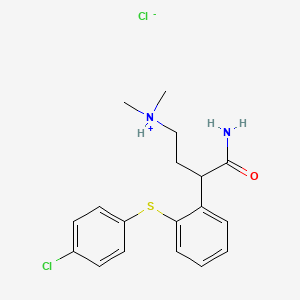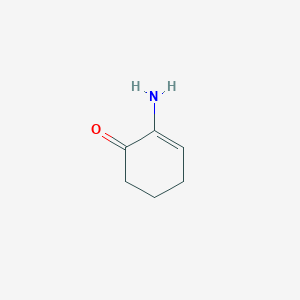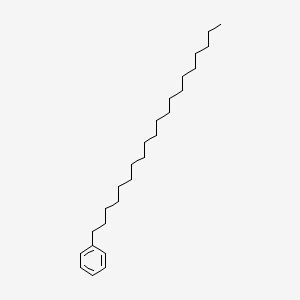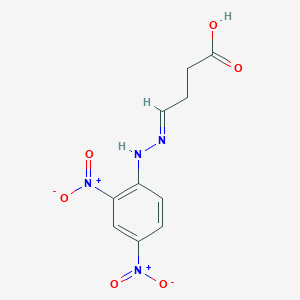
Ditridecyl peroxydicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditridecyl peroxydicarbonate is an organic peroxide compound with the chemical formula C_26H_52O_6. It is commonly used as an initiator in the polymerization of various monomers due to its ability to decompose and generate free radicals. This compound is particularly valued in industrial applications for its effectiveness in initiating polymerization reactions at relatively low temperatures.
准备方法
Synthetic Routes and Reaction Conditions: Ditridecyl peroxydicarbonate can be synthesized through the reaction of ditridecyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The general reaction conditions involve maintaining a low temperature to control the exothermic nature of the reactions and to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound typically involves a continuous process using a micro-packed bed reactor. This method allows for efficient control of reaction conditions, leading to high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction efficiency and safety .
化学反应分析
Types of Reactions: Ditridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate various polymerization reactions. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions. Common reagents used in these reactions include solvents like dichloromethane and stabilizers to prevent premature decomposition. The major products formed from these reactions are free radicals, which can then react with monomers to form polymers .
科学研究应用
Ditridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. It serves as an initiator for the polymerization of vinyl esters, acrylates, and methacrylates. Its ability to generate free radicals at relatively low temperatures makes it suitable for use in the synthesis of heat-sensitive polymers. Additionally, it is used in the production of long-chain branched polypropylene, which has improved mechanical properties and melt strength .
作用机制
The mechanism of action of ditridecyl peroxydicarbonate involves the homolytic cleavage of the peroxide bond, resulting in the formation of two alkoxy radicals. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets in this process are the carbon-carbon double bonds present in the monomers .
相似化合物的比较
Similar Compounds:
- Diethyl peroxydicarbonate
- Di(2-ethylhexyl) peroxydicarbonate
- Dimyristyl peroxydicarbonate
Uniqueness: Ditridecyl peroxydicarbonate is unique due to its long alkyl chains, which provide it with distinct solubility and stability properties compared to other peroxydicarbonates. This makes it particularly suitable for applications requiring low-temperature polymerization and the synthesis of polymers with specific mechanical properties .
属性
CAS 编号 |
53220-21-6 |
|---|---|
分子式 |
C28H54O6 |
分子量 |
486.7 g/mol |
IUPAC 名称 |
tridecoxycarbonyloxy tridecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI 键 |
TUXIOAHIBIEZAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)
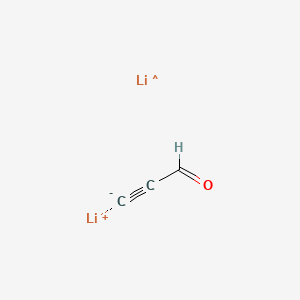
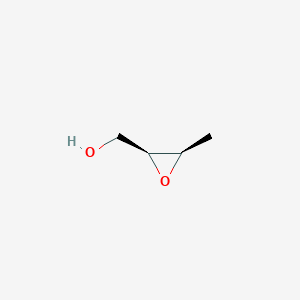
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)


